1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene is an organofluorine compound characterized by the presence of both chlorodifluoromethyl and difluoromethyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene typically involves the introduction of fluorinated groups onto a benzene ring. One common method is the difluoromethylation process, which can be achieved using various reagents and catalysts. For example, difluoromethylation can be performed using difluoromethyltrimethylsilane in the presence of a base . Another approach involves the use of difluorocarbene precursors, which react with benzene derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. . The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorodifluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .
Wissenschaftliche Forschungsanwendungen
1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: It can be employed in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: The compound’s unique properties make it a candidate for drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various biochemical pathways and processes. The compound’s ability to undergo specific chemical reactions allows it to modify biological molecules and influence their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Trifluoromethyl)-4-(difluoromethyl)benzene: Similar in structure but with a trifluoromethyl group instead of a chlorodifluoromethyl group.
1-(Difluoromethyl)-4-(fluoromethyl)benzene: Contains a fluoromethyl group in place of the chlorodifluoromethyl group.
Uniqueness
1-(Chlorodifluoromethyl)-4-(difluoromethyl)benzene is unique due to the presence of both chlorodifluoromethyl and difluoromethyl groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
2629-65-4 |
---|---|
Molekularformel |
C8H5ClF4 |
Molekulargewicht |
212.57 g/mol |
IUPAC-Name |
1-[chloro(difluoro)methyl]-4-(difluoromethyl)benzene |
InChI |
InChI=1S/C8H5ClF4/c9-8(12,13)6-3-1-5(2-4-6)7(10)11/h1-4,7H |
InChI-Schlüssel |
SHPRFEOVDFSXAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)F)C(F)(F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.